4-Morpholinyl-[4-[3-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-piperidinyl]methanone
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Overview
Description
4-morpholinyl-[4-[3-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-piperidinyl]methanone is a ring assembly and an oxadiazole.
Scientific Research Applications
Antiproliferative Activity
- A compound structurally related to 4-Morpholinyl-[4-[3-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-piperidinyl]methanone was synthesized and evaluated for its antiproliferative activity. Its structure was confirmed by various spectroscopic methods and X-ray diffraction studies, revealing significant molecular stability due to inter and intramolecular hydrogen bonds (Prasad et al., 2018).
Crystal Packing and Non-Covalent Interactions
- In a study focusing on the crystal packing of 1,2,4-oxadiazole derivatives, the functional role of non-covalent interactions in their supramolecular architectures was investigated. This study highlights the significance of lone pair-π interactions and halogen bonding in stabilizing the crystal structures of such compounds (Sharma et al., 2019).
Antitumor Activity
- A related compound with a morpholino group showed distinct inhibition on the proliferation of various cancer cell lines. This finding suggests potential therapeutic applications in cancer treatment (Tang & Fu, 2018).
Enzyme Inhibitory Activity
- Research into thiophene-based heterocyclic compounds, including those with a morpholino group, indicated significant in vitro enzyme inhibitory activities. These activities were particularly notable against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase (Cetin et al., 2021).
Imaging in Parkinson's Disease
- The synthesis of a morpholino methanone compound was conducted for potential use in PET imaging for the LRRK2 enzyme in Parkinson's disease. This highlights its potential role in neurological research and diagnostics (Wang et al., 2017).
Synthesis and Reactions in Organic Chemistry
- Studies on the synthesis and reactions of various morpholinyl derivatives have provided insights into their applications in organic synthesis and potential pharmaceutical uses (Zaki et al., 2014).
Properties
Molecular Formula |
C22H29N5O6S |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
morpholin-4-yl-[4-[3-(4-morpholin-4-ylsulfonylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C22H29N5O6S/c28-22(26-9-13-31-14-10-26)25-7-5-18(6-8-25)21-23-20(24-33-21)17-1-3-19(4-2-17)34(29,30)27-11-15-32-16-12-27/h1-4,18H,5-16H2 |
InChI Key |
RIUAUUUBLADUJT-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C(=O)N5CCOCC5 |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C(=O)N5CCOCC5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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